3-Acetylindolizine-1-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

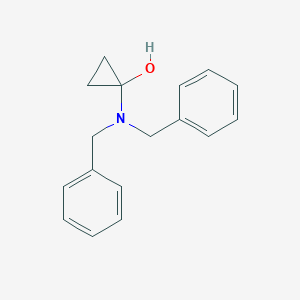

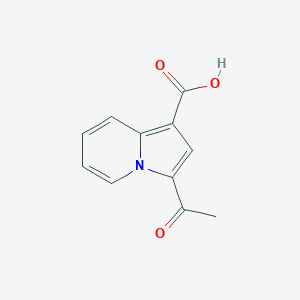

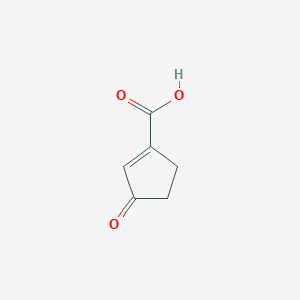

3-Acetylindolizine-1-carboxylic acid is a chemical compound with the CAS Number: 120221-69-4 . It has a molecular weight of 203.2 and is a solid at room temperature . It is typically stored at room temperature .

Synthesis Analysis

The synthesis of indole derivatives, which includes compounds like this compound, has been a focus of many researchers . A method for the direct acylation of indolizines with carboxylic acids has been developed . This method allows for caging a broad range of carboxylic acids with indolizines .Molecular Structure Analysis

The molecular structure of this compound is characterized by a carboxyl functional group, CO2H . The structure of carboxylic acids is often abbreviated as RCOOH or RCO2H .Chemical Reactions Analysis

Carboxylic acids, including this compound, can undergo a variety of chemical reactions . For example, they can be converted into acid chlorides by treatment with thionyl chloride, SOCl2 . They can also be synthesized by an acid-catalyzed nucleophilic acyl substitution reaction of a carboxylic acid with an alcohol .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 203.2 . The compound is stored at room temperature .科学的研究の応用

Synthesis Methodologies

A novel approach to the synthesis of 3-substituted acylindoles, including 3-Acetylindolizine-1-carboxylic acid derivatives, involves the refluxing of carboxylic acids with indole in acetic anhydride solutions. This method provides a pathway for creating various 3-substituted indoles, demonstrating the versatility of this compound in synthetic chemistry (Abdel-Motaleb et al., 2007).

Biological Activity

The synthesized derivatives of this compound have been studied for their potential biological activities. For instance, novel indole-benzimidazole derivatives prepared from 2-methylindole-3-acetic acid showed potential for further biological studies, suggesting the role of this compound derivatives in developing new therapeutic agents (Wang et al., 2016). Additionally, ethyl 7-amino-3-benzoylindolizine-1-carboxylate derivatives demonstrated potent antioxidant and antibacterial activities, indicating the broad spectrum of biological applications of these compounds (Uppar et al., 2020).

Catalytic Applications

The catalytic applications of derivatives of this compound have been explored, with studies showing their efficacy in synthesizing various compounds. For example, the use of novel biological-based nano organo solid acids with urea moiety in the synthesis of coumarin-3-carboxylic acid and cinnamic acid derivatives highlights the catalytic versatility of this compound derivatives in green chemistry applications (Zolfigol et al., 2015).

作用機序

Target of Action

It’s known that indole derivatives, which this compound is a part of, have been found in many important synthetic drug molecules and bind with high affinity to multiple receptors .

Mode of Action

As an indole derivative, it’s likely that it interacts with its targets in a manner similar to other compounds in this class .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, suggesting they may impact a range of biochemical pathways .

Result of Action

Indole derivatives are known to exhibit a variety of biological activities, suggesting that this compound may have diverse effects at the molecular and cellular level .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-acetylindolizine-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-7(13)10-6-8(11(14)15)9-4-2-3-5-12(9)10/h2-6H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNARWZVXHBIDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C2N1C=CC=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80600486 |

Source

|

| Record name | 3-Acetylindolizine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

120221-69-4 |

Source

|

| Record name | 3-Acetyl-1-indolizinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=120221-69-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetylindolizine-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80600486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Chloro-2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B169994.png)

![1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B169998.png)

![2,4,5-Trichlorophenyl 4''-(pentyloxy)-[1,1':4',1''-terphenyl]-4-carboxylate](/img/structure/B170016.png)